Cas no 2602-45-1 (1-benzyl-1,2,3,4-tetrahydroquinoxaline)

1-Benzyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound featuring a quinoxaline core with a benzyl substituent at the 1-position. This structure imparts versatility in synthetic and medicinal chemistry, serving as a key intermediate in the development of pharmacologically active molecules. Its saturated tetrahydroquinoxaline moiety enhances stability while maintaining reactivity for further functionalization. The benzyl group offers additional synthetic flexibility, enabling modifications for tailored applications. This compound is particularly valuable in the synthesis of ligands, catalysts, and bioactive agents, including potential CNS-targeting molecules. Its well-defined structure and reactivity profile make it a reliable building block for research in drug discovery and materials science.
1-benzyl-1,2,3,4-tetrahydroquinoxaline structure
2602-45-1 structure
Product name:1-benzyl-1,2,3,4-tetrahydroquinoxaline
CAS No:2602-45-1
MF:C15H16N2
MW:224.30094
CID:239784
PubChem ID:16244593

1-benzyl-1,2,3,4-tetrahydroquinoxaline Chemical and Physical Properties

Names and Identifiers

    • Quinoxaline,1,2,3,4-tetrahydro-1-(phenylmethyl)-
    • 1-benzyl-1,2,3,4-tetrahydroquinoxaline
    • 1‐BENZYL‐1,2,3,4‐TETRAHYDROQUINOXALINE
    • 4-benzyl-2,3-dihydro-1H-quinoxaline
    • 1-Benzyl-1,2,3,4-tetrahydro-chinoxalin
    • 1-benzyl-1,2,3,4-tetrahydro-quinoxaline
    • AG-E-80906
    • AGN-PC-00VAM2
    • CTK4F6950
    • KB-217846
    • N-Benzyltetrahydroquinoxaline
    • SureCN6419724
    • QDTKGICRPUUWCY-UHFFFAOYSA-N
    • SCHEMBL6419724
    • CS-0221923
    • 2602-45-1
    • DTXSID10585732
    • EN300-100617
    • 4-benzyl-2, 3-dihydro-1H-quinoxaline
    • Inchi: InChI=1S/C15H16N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-9,16H,10-12H2
    • InChI Key: QDTKGICRPUUWCY-UHFFFAOYSA-N
    • SMILES: C1(CN2C3C(=CC=CC=3)NCC2)C=CC=CC=1

Computed Properties

  • Exact Mass: 224.13148
  • Monoisotopic Mass: 224.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 395.6±41.0 °C at 760 mmHg
  • Flash Point: 184.1±18.6 °C
  • PSA: 15.27
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-benzyl-1,2,3,4-tetrahydroquinoxaline Security Information

1-benzyl-1,2,3,4-tetrahydroquinoxaline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B704345-50mg
1-benzyl-1,2,3,4-tetrahydroquinoxaline
2602-45-1
50mg
$ 185.00 2022-06-06
TRC
B704345-10mg
1-benzyl-1,2,3,4-tetrahydroquinoxaline
2602-45-1
10mg
$ 50.00 2022-06-06
TRC
B704345-100mg
1-benzyl-1,2,3,4-tetrahydroquinoxaline
2602-45-1
100mg
$ 295.00 2022-06-06
1PlusChem
1P006UJ7-50mg
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylmethyl)-
2602-45-1 75%
50mg
$324.00 2025-02-21
A2B Chem LLC
AD18707-50mg
1-Benzyl-1,2,3,4-tetrahydroquinoxaline
2602-45-1 75%
50mg
$411.00 2024-04-20
A2B Chem LLC
AD18707-100mg
1-Benzyl-1,2,3,4-tetrahydroquinoxaline
2602-45-1 75%
100mg
$516.00 2024-04-20
1PlusChem
1P006UJ7-1g
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylmethyl)-
2602-45-1 75%
1g
$1063.00 2025-02-21
1PlusChem
1P006UJ7-2.5g
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylmethyl)-
2602-45-1 75%
2.5g
$1927.00 2023-12-18
1PlusChem
1P006UJ7-10g
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylmethyl)-
2602-45-1 75%
10g
$4160.00 2023-12-18
Enamine
EN300-100617-5g
1-benzyl-1,2,3,4-tetrahydroquinoxaline
2602-45-1 75%
5g
$2235.0 2023-10-28

1-benzyl-1,2,3,4-tetrahydroquinoxaline Related Literature

Additional information on 1-benzyl-1,2,3,4-tetrahydroquinoxaline

Exploring the Properties and Applications of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 2602-45-1)

1-Benzyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 2602-45-1) is a fascinating heterocyclic compound that has garnered significant attention in both academic and industrial research. This compound, often referred to as benzyltetrahydroquinoxaline, belongs to the quinoxaline family, which is known for its diverse biological activities and applications in material science. The unique structure of 1-benzyl-1,2,3,4-tetrahydroquinoxaline makes it a valuable intermediate in organic synthesis and a potential candidate for various functional materials.

The chemical structure of 1-benzyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core with a benzyl group attached to one of the nitrogen atoms. This structural feature imparts distinct electronic and steric properties, which are crucial for its reactivity and applications. Researchers have explored its use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound's ability to act as a ligand in coordination chemistry further expands its utility in catalysis and material design.

One of the most intriguing aspects of 1-benzyl-1,2,3,4-tetrahydroquinoxaline is its potential role in drug discovery. The quinoxaline scaffold is a privileged structure in medicinal chemistry, often found in compounds with antimicrobial, antiviral, and anticancer properties. Recent studies have investigated the benzyltetrahydroquinoxaline derivative as a building block for novel therapeutic agents, particularly in the context of neurodegenerative diseases and metabolic disorders. Its compatibility with modern synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, enhances its appeal for high-throughput drug development.

In addition to its pharmaceutical applications, 1-benzyl-1,2,3,4-tetrahydroquinoxaline has found use in the field of organic electronics. The compound's conjugated system and electron-rich nature make it a promising candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers are actively exploring its derivatives for their optoelectronic properties, aiming to develop more efficient and sustainable energy solutions. This aligns with the growing global interest in green chemistry and renewable energy technologies.

The synthesis of 1-benzyl-1,2,3,4-tetrahydroquinoxaline typically involves the reduction of quinoxaline derivatives followed by benzylation. Recent advancements in catalytic hydrogenation and asymmetric synthesis have improved the efficiency and selectivity of these processes. Environmental considerations have also led to the development of greener synthetic routes, such as using water as a solvent or employing recyclable catalysts. These innovations reflect the broader trend toward sustainable chemistry practices.

Market trends indicate a rising demand for benzyltetrahydroquinoxaline and its derivatives, driven by their versatility and expanding applications. The compound is commercially available from several specialty chemical suppliers, catering to the needs of research institutions and industrial laboratories. Its stability under standard storage conditions and compatibility with common organic solvents further enhance its practicality for various experimental setups.

For researchers and professionals interested in 1-benzyl-1,2,3,4-tetrahydroquinoxaline, understanding its spectroscopic properties is essential. The compound exhibits characteristic peaks in NMR and IR spectra, which aid in its identification and purity assessment. Mass spectrometry and X-ray crystallography have also been employed to elucidate its molecular structure and confirm the success of synthetic modifications. These analytical techniques are critical for quality control and mechanistic studies.

Looking ahead, the future of 1-benzyl-1,2,3,4-tetrahydroquinoxaline research appears promising. Ongoing investigations into its biological activities, material properties, and synthetic accessibility are likely to uncover new opportunities for innovation. Collaborative efforts between academia and industry will be key to translating these discoveries into practical applications. As the scientific community continues to explore the potential of this compound, it is expected to play an increasingly important role in advancing both chemistry and related disciplines.

In conclusion, 1-benzyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 2602-45-1) is a multifaceted compound with significant scientific and industrial relevance. Its unique structure, diverse applications, and compatibility with modern synthetic techniques make it a valuable asset in chemical research. Whether you are a synthetic chemist, materials scientist, or pharmaceutical researcher, understanding the properties and potential of benzyltetrahydroquinoxaline can open doors to new possibilities in your work.

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